

YX-2-107 Application Notes and Protocols for In Vivo Mouse Models

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Introduction

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a bifunctional molecule, YX-2-107 recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This mechanism of action differs from traditional kinase inhibitors, which only block the enzymatic activity of their targets.[5] By inducing the degradation of the entire CDK6 protein, YX-2-107 can overcome resistance mechanisms associated with kinase inhibitor therapies and address both kinase-dependent and - independent functions of CDK6.[4][5][7]

Preclinical studies have demonstrated the efficacy of YX-2-107 in mouse models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a hematologic malignancy where CDK6 expression is a key dependency.[1][8][9] These application notes provide a summary of the reported in vivo dosages, pharmacokinetic data, and detailed experimental protocols for the use of YX-2-107 in mouse models.

Data Presentation

Table 1: YX-2-107 In Vivo Efficacy Study Dosages in Mouse Models



Mouse Model	Dosage	Administr ation Route	Dosing Schedule	Study Duration	Key Findings	Referenc e
Ph+ ALL Xenograft (NRG- SGM3 mice)	150 mg/kg	Intraperiton eal (i.p.)	Once daily	3 consecutiv e days	Pharmacol ogically active in suppressin g Ph+ ALL proliferatio n.[1][2]	[1][2]
Ph+ ALL Xenograft (NSG mice)	125 or 150 mg/kg	Intraperiton eal (i.p.)	Once daily or twice daily (half- dose per injection)	10 consecutiv e days	As effective as palbociclib in suppressin g peripheral blood leukemia burden.[8]	[8]
TKI- resistant Ph+ ALL Xenograft (NRG- SGM3 mice)	25 mg/kg	Intraperiton eal (i.p.)	Twice daily	20 consecutiv e days	More effective than palbociclib in suppressin g in vivo growth of TKI- resistant Ph+ ALL. [8]	[8]
TKI- resistant Ph+ ALL	50 mg/kg	Intraperiton eal (i.p.)	Twice daily	20 consecutiv e days	More effective than	[8]



Xenograft	palbociclib
(NRG-	in
SGM3	suppressin
mice)	g in vivo
	growth of
	TKI-
	resistant
	Ph+ ALL.
	[8]

Table 2: YX-2-107 Pharmacokinetic Profile in Mice

Mouse Strain	Dosage	Adminis tration Route	Cmax	Time to Cmax	Clearan ce	Half-life	Referen ce
C57BL/6j	10 mg/kg	Intraperit oneal (i.p.)	741 nM	Not Specified	Cleared from plasma after 4 hours.[1]	~1 hour	[1][2][3] [4][8]

Table 3: YX-2-107 Toxicity Evaluation in Mice

Mouse Strain	Dosage	Administr ation Route	Dosing Schedule	Study Duration	Observati ons	Referenc e
C57BL/6j	150 mg/kg	Intraperiton eal (i.p.)	Once daily	10 consecutiv e days	No signs of distress or weight loss. Did not perturb normal mouse hematopoi esis.[5][8]	[5][8]



Experimental Protocols Protocol 1: In Vivo Efficacy Study in a Ph+ ALL Xenograft Mouse Model

Objective: To evaluate the anti-leukemic activity of **YX-2-107** in a patient-derived or cell linederived Ph+ ALL xenograft mouse model.

Materials:

- YX-2-107
- Vehicle control (e.g., Kolliphor/PBS/DMSO 20:70:10 suspension)[8]
- Immunodeficient mice (e.g., NSG or NRG-SGM3)
- Ph+ ALL cells (patient-derived or cell line)
- Sterile PBS
- Syringes and needles for injection
- Calipers for tumor measurement (if applicable)
- Flow cytometer and relevant antibodies (e.g., CD19, CD10) for leukemia burden assessment

Procedure:

- Cell Preparation and Implantation:
 - Culture Ph+ ALL cells under appropriate conditions.
 - Resuspend the required number of cells in sterile PBS.
 - Inject the cells into the tail vein of immunodeficient mice.
- Animal Acclimatization and Monitoring:
 - Allow mice to acclimatize for a specified period.



- o Monitor mice regularly for signs of tumor engraftment and overall health.
- Treatment Initiation:
 - Once leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize mice into treatment and control groups.[8]
 - Prepare **YX-2-107** in the appropriate vehicle at the desired concentration.
 - Administer YX-2-107 or vehicle control via intraperitoneal injection according to the dosing schedule (e.g., 150 mg/kg, once daily).[1][2][8]
- · Monitoring Leukemia Burden:
 - Collect peripheral blood samples at regular intervals.
 - Use flow cytometry to determine the percentage of leukemic cells (e.g., CD19+CD10+).[8]
- · Endpoint and Tissue Collection:
 - At the end of the study, euthanize mice according to institutional guidelines.
 - Collect bone marrow and peripheral blood for further analysis (e.g., cell cycle analysis, Western blot).[8]

Protocol 2: Pharmacokinetic Study of YX-2-107 in Mice

Objective: To determine the pharmacokinetic profile of **YX-2-107** in mice.

Materials:

- YX-2-107
- Vehicle control
- C57BL/6j mice
- Syringes and needles for injection



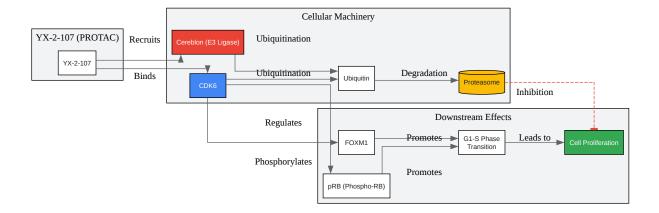
- Blood collection supplies (e.g., EDTA tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

Procedure:

- Dosing:
 - Administer a single dose of YX-2-107 (e.g., 10 mg/kg) via intraperitoneal injection to a cohort of mice.[1][2][3][8]
- · Blood Sampling:
 - Collect blood samples from a subset of mice at various time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of YX-2-107 in the plasma samples using a validated LC-MS/MS method.
- Data Analysis:
 - o Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

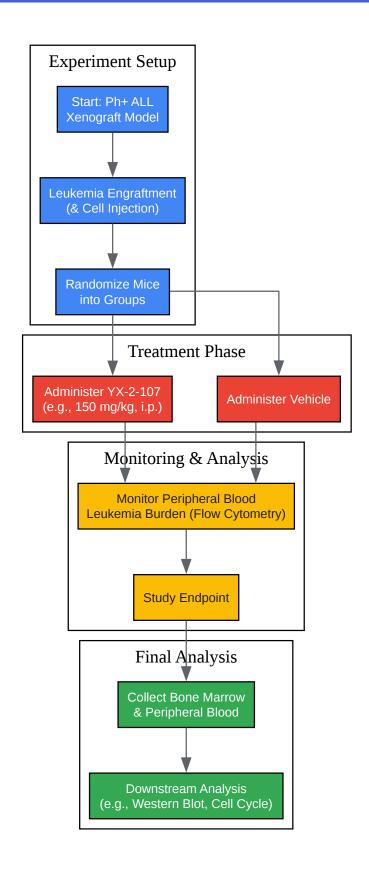




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Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.





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Caption: General experimental workflow for an in vivo efficacy study.



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- To cite this document: BenchChem. [YX-2-107 Application Notes and Protocols for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821831#yx-2-107-dosage-for-in-vivo-mouse-models]

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